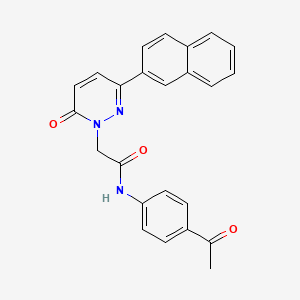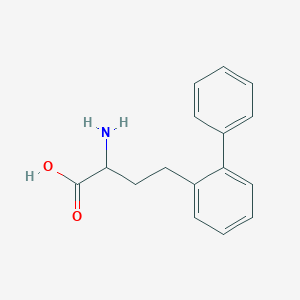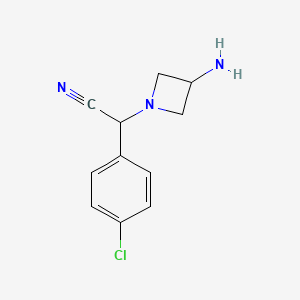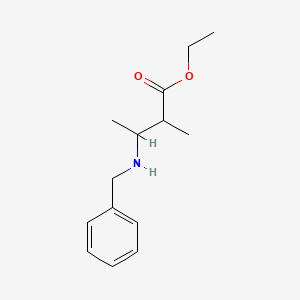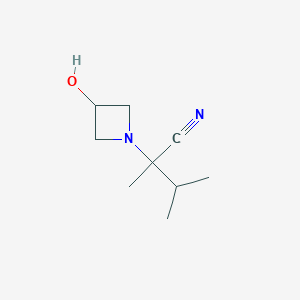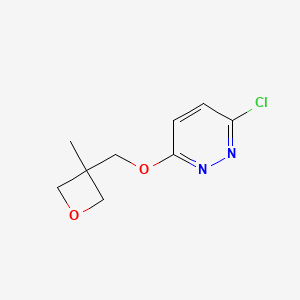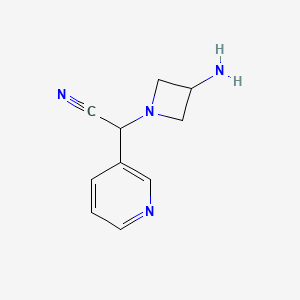![molecular formula C6H8N2O B14866947 5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine CAS No. 1196147-70-2](/img/structure/B14866947.png)
5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine is a heterocyclic compound with the molecular formula C6H8N2O. It features a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amino alcohols with carboxylic acids or their derivatives. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the oxazoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and scalability of this compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-cyclopenta[D]thiazol-2-amine: Similar in structure but contains sulfur instead of oxygen.
Oxazoline derivatives: Compounds with variations in the substituents on the oxazoline ring.
Imidazoles and thiazoles: Other five-membered heterocycles with different heteroatoms.
Uniqueness
5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
1196147-70-2 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]oxazol-2-amine |
InChI |
InChI=1S/C6H8N2O/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) |
InChI Key |
JDPJNKPKRVJTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)OC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


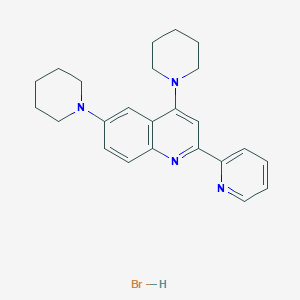
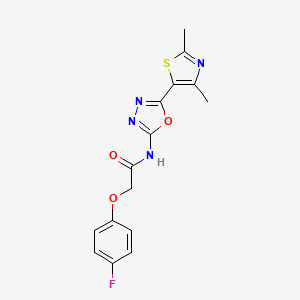
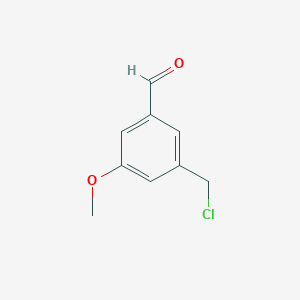
![3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14866891.png)
